N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline
Overview
Description
N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline is a chemical compound. Based on its name, it likely contains a benzyl group (a benzene ring attached to a CH2 group), two chlorine atoms, an ethyl group (a two-carbon chain), and a methyl group (a single carbon atom) attached to an aniline group (a benzene ring attached to an NH2 group) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions, where a nucleophile (an electron-rich species) replaces a leaving group in a molecule .Scientific Research Applications
Carcinogenic Potential of Aromatic Amines
- Study on 4,4′-Methylene-bis(2-chloroaniline) and Related Compounds: This research investigated the carcinogenic potential of 4,4′-methylene-bis(2-chloroaniline) in rats, showing that it and structurally related compounds like 3,3′-dichlorobenzidine and 4,4′-methylene-bis(2-methylaniline) can cause tumors in various organs, suggesting potential toxicological concerns for related compounds (Stula et al., 1975).
Environmental Impact of Chloroanilide Herbicides
- Effects of Chloroacetanilide Herbicides and Their Degradation Products: This study assessed the embryotoxic, developmental, and teratogenic effects of chloroacetanilide herbicides and their aniline degradation products, revealing that these compounds can have significant environmental impacts, particularly on amphibian development (Osano et al., 2002).
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-ethyl-6-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N/c1-3-12-6-4-5-11(2)16(12)19-10-13-7-8-14(17)9-15(13)18/h4-9,19H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUINONLSGVFEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NCC2=C(C=C(C=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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